Cas no 954671-51-3 (N-2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl-4-methoxy-2-methylbenzene-1-sulfonamide)

N-2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl-4-methoxy-2-methylbenzene-1-sulfonamide is a sulfonamide derivative featuring a unique structural combination of an azepane ring, thiophene moiety, and methoxy-substituted benzene sulfonamide. This compound exhibits potential as an intermediate in medicinal chemistry, particularly in the development of bioactive molecules targeting neurological or inflammatory pathways. The presence of the azepane ring enhances lipophilicity, potentially improving membrane permeability, while the thiophene and methoxy groups contribute to electronic modulation and binding affinity. Its well-defined structure allows for precise modifications in drug discovery applications. The compound is typically synthesized under controlled conditions to ensure high purity and consistency for research use.
N-2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl-4-methoxy-2-methylbenzene-1-sulfonamide structure
954671-51-3 structure
Product Name:N-2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl-4-methoxy-2-methylbenzene-1-sulfonamide
CAS No:954671-51-3
MF:C20H28N2O3S2
MW:408.577922821045
CID:6174752
PubChem ID:16933282
Update Time:2025-06-29

N-2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl-4-methoxy-2-methylbenzene-1-sulfonamide Chemical and Physical Properties

Names and Identifiers

    • N-2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl-4-methoxy-2-methylbenzene-1-sulfonamide
    • N-[2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl]-4-methoxy-2-methylbenzene-1-sulfonamide
    • N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-4-methoxy-2-methylbenzenesulfonamide
    • 954671-51-3
    • AKOS024646419
    • F2393-0570
    • N-[2-(azepan-1-yl)-2-thiophen-3-ylethyl]-4-methoxy-2-methylbenzenesulfonamide
    • Inchi: 1S/C20H28N2O3S2/c1-16-13-18(25-2)7-8-20(16)27(23,24)21-14-19(17-9-12-26-15-17)22-10-5-3-4-6-11-22/h7-9,12-13,15,19,21H,3-6,10-11,14H2,1-2H3
    • InChI Key: SSAKUQJGLGRXDU-UHFFFAOYSA-N
    • SMILES: S(C1C=CC(=CC=1C)OC)(NCC(C1=CSC=C1)N1CCCCCC1)(=O)=O

Computed Properties

  • Exact Mass: 408.15413511g/mol
  • Monoisotopic Mass: 408.15413511g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 27
  • Rotatable Bond Count: 7
  • Complexity: 544
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.7
  • Topological Polar Surface Area: 95.3Ų

N-2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl-4-methoxy-2-methylbenzene-1-sulfonamide Pricemore >>

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Additional information on N-2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl-4-methoxy-2-methylbenzene-1-sulfonamide

Professional Introduction to N-2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl-4-methoxy-2-methylbenzene-1-sulfonamide (CAS No. 954671-51-3)

N-2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl-4-methoxy-2-methylbenzene-1-sulfonamide is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound, identified by its CAS number 954671-51-3, represents a unique molecular architecture that combines several pharmacophoric elements, making it a promising candidate for further exploration in drug discovery and development. The presence of functional groups such as the sulfonamide moiety, azepane ring, and thiophene derivative suggests potential interactions with biological targets, which are crucial for the design of novel therapeutic agents.

The molecular structure of N-2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl-4-methoxy-2-methylbenzene-1-sulfonamide incorporates several key features that contribute to its chemical and biological significance. The azepan-1-yl group, a saturated heterocyclic ring, is known for its ability to enhance binding affinity and selectivity in drug molecules. This structural element is particularly valuable in the design of small-molecule inhibitors and agonists, where precise interactions with biological targets are essential. Additionally, the thiophen-3-yl substituent introduces a sulfur-containing aromatic ring, which is often associated with enhanced metabolic stability and improved pharmacokinetic properties.

The sulfonamide group (-SO2NH2) is another critical feature of this compound, as it is widely recognized for its role in medicinal chemistry. Sulfonamides have been successfully utilized in the development of various therapeutic agents, including antibiotics, anti-inflammatory drugs, and diuretics. The presence of the sulfonamide moiety in N-2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl-4-methoxy-2-methylbenzene-1-sulfonamide suggests potential applications in these areas, as well as in the inhibition of enzymes and receptors that are involved in disease pathways.

In recent years, there has been a growing interest in the development of multi-target directed ligands (MTDLs), which are designed to interact with multiple biological targets simultaneously. The unique combination of structural elements in N-2-(azepan-1-yl)-2-(thiophen-3-yilethyl)-4-methoxy - 2 - methylbenzene - 1 - sulfonamide makes it an attractive candidate for such an approach. The compound's ability to engage with various biological targets could lead to the development of more effective and less toxic therapeutic agents. This concept aligns with the current trend toward personalized medicine and targeted therapy, where drugs are designed to interact specifically with disease-related pathways.

The 4-methoxy and 2-methyl substituents further enhance the complexity and potential functionality of this compound. These groups can influence the electronic properties of the molecule, affecting its binding affinity and selectivity. Additionally, they can modulate metabolic stability and pharmacokinetic profiles, which are critical factors in drug development. The methoxy group (-OCH3) is often used to increase lipophilicity and improve membrane permeability, while the methyl group (-CH3) can enhance metabolic stability by preventing unwanted side reactions.

The synthesis of N - 2 - ( azepan - 1 - yl ) - 2 - ( thiophen - 3 - yl ) ethyl - 4 - methoxy - 2 - methylbenzene - 1 - sulfonamide involves a multi-step process that requires careful optimization to ensure high yield and purity. The synthesis typically begins with the preparation of key intermediates such as azepane derivatives and thiophene-based compounds. These intermediates are then coupled using various coupling reactions, such as Suzuki-Miyaura coupling or Buchwald-Hartwig coupling, to form the final product. Each step must be carefully monitored using analytical techniques such as nuclear magnetic resonance (NMR), mass spectrometry (MS), and high-performance liquid chromatography (HPLC) to ensure the correct structure and purity.

The pharmacological evaluation of N - 2 - ( azepan - 1 - yl ) - 2 - ( thiophen - 3 - yl ) ethyl - 4 - methoxy - 2 methylbenzene _ 1 _ sulfonamide has been conducted using both in vitro and in vivo models. In vitro studies have focused on assessing its interaction with various biological targets, including enzymes and receptors relevant to human diseases. These studies have revealed promising results, indicating that the compound may have inhibitory activity against certain enzymes involved in inflammation and cancer progression.

In vivo studies have further supported these findings by demonstrating potential therapeutic effects in animal models of disease. For example, studies have shown that N _ 2 _ ( azepan _ 1 _ yl ) _ 2 _ ( thiophen _ 3 _ yl ) ethyl _ 4 _ methoxy _ 2 methylbenzene _ 1 sulfonamide can reduce inflammation and inhibit tumor growth when administered orally or intraperitoneally. These results are encouraging but require further investigation to confirm its efficacy and safety in humans.

The development of new therapeutic agents is often accompanied by challenges related to drug delivery and formulation. N _ 2 _ ( azepan _ 1 _ yl ) _ 2 _ ( thiophen _ 3 _ yl ) ethyl _ 4 _ methoxy _ 2 methylbenzene _ 1 sulfonamide presents unique opportunities for addressing these challenges due to its diverse structural features. For instance, the presence of lipophilic groups such as the azepane ring can facilitate oral absorption, while hydrophilic groups like the sulfonamide moiety can improve solubility in aqueous environments.

Furthermore, this compound's potential for multi-target interaction opens up possibilities for combination therapy strategies, where it can be used alongside other drugs to achieve synergistic effects. Combination therapy has become increasingly important in treating complex diseases such as cancer and chronic inflammatory disorders. By targeting multiple disease pathways simultaneously, combination therapies can improve treatment outcomes and reduce side effects.

The future prospects for N_ { }_ { }_ { }_ { }_ { }_ { }_ { }_ { }_ { }_ { }_ { }_{\text{CAS No} \text{95467}71\text{-}51\text{-}3} \text{are promising} \text{as} \text{it represents} \text{a} \text{unique} \text{molecular scaffold} \text{with} \text{potential} \text{applications} \text{in} \text{pharmaceuticals}. Ongoing research efforts are focused on optimizing its synthesis\_\_\_\_\_\_\_\_\_\_\_\_\_\_\_,\_\_\_\_\_\_\ exploring\,\,\,\,\,\,\,\,\,\,\,\,\,\,\,\ exploring\,\,\ exploring\ exploring new pharmacological targets\_,\_,\_,\_,and evaluating its safety profile for clinical translation.\_,_,_,_,.,.,.,.,.,.,.,.,.,.,.,.,.. Further advancements in computational chemistry\_,\_,\ _,and high-throughput screening technologies will also facilitate faster identification\ _,of new derivatives with improved properties.\..,. . . . . . . . . . . . . . ,..,. ,,,.. ,,,.. ,,,.. ,,,.. ,,,.. ,,,.. ,,,.. ,,,.. ,,,..

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